molecular formula C6H7NO5 B1523829 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1251924-30-7

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B1523829
CAS RN: 1251924-30-7
M. Wt: 173.12 g/mol
InChI Key: MJNKHGCSKGJAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (MDC) is an organic compound with a molecular formula of C7H8NO4. It is a cyclic organic compound with a five-membered ring containing a nitrogen atom and an oxygen atom. MDC is a versatile building block used in a variety of synthetic organic chemistry applications. It is an important intermediate in the synthesis of pharmaceuticals, natural products, and specialty chemicals.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Studies have detailed the synthesis and structural properties of compounds related to 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. For instance, research on 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid explores its synthesis and structure, including quantum-chemical calculations and X-ray diffraction analysis (Shtabova et al., 2005).

2. Chemical Reactions and Mechanisms

  • Research into the reactivity of similar compounds, such as the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene, sheds light on potential reaction pathways and mechanisms that could be applicable to 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (Ibata et al., 1992).

3. Applications in Material Science

  • The corrosion control properties of related compounds, such as the study of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in hydrochloric acid medium, indicate potential applications in material science and corrosion inhibition (Bentiss et al., 2009).

4. Pharmaceutical Synthesis

  • Some studies have investigated the synthesis of pharmaceutical compounds using oxazoles and triazoles, which could be relevant to the synthesis routes involving 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds offers insights into pharmaceutical applications (Ferrini et al., 2015).

5. Novel Compound Synthesis

  • The research on the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization provides insights into new methods of creating derivatives that could be applied to 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (Serebryannikova et al., 2019).

properties

IUPAC Name

3-methoxycarbonyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNKHGCSKGJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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